2-cyano-N-mesitylacetamide
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Overview
Description
2-Cyano-N-mesitylacetamide is an organic compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyano group (–CN) and a mesityl group (2,4,6-trimethylphenyl) attached to an acetamide moiety
Mechanism of Action
Target of Action
2-Cyano-N-mesitylacetamide is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis Cyanoacetamide derivatives are known to interact with various biological targets due to their versatile chemical reactivity .
Mode of Action
The mode of action of this compound is primarily through its interactions with its targets. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds, suggesting that they may influence a wide range of biochemical pathways .
Result of Action
It is known that cyanoacetamide derivatives have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-mesitylacetamide typically involves the reaction of mesitylamine with cyanoacetic acid or its esters. One common method is the direct treatment of mesitylamine with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring ethyl cyanoacetate with mesitylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-mesitylacetamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with active methylene reagents to form heterocyclic compounds.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization to form pyrrole derivatives when treated with phenacyl bromide in the presence of a base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Active Methylene Reagents: For condensation reactions.
Phenacyl Bromide: For cyclization reactions.
Bases: Such as triethylamine, to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and pyrazoles .
Scientific Research Applications
2-Cyano-N-mesitylacetamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,4,6-trimethylphenyl)acetamide
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-Cyano-N-mesitylacetamide is unique due to the presence of the mesityl group, which imparts steric hindrance and influences its reactivity. This makes it distinct from other cyanoacetamide derivatives, which may have different substituents and, consequently, different reactivity and applications .
Properties
IUPAC Name |
2-cyano-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLXUGEGQVHGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308046 |
Source
|
Record name | 2-cyano-N-mesitylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24578-56-1 |
Source
|
Record name | 24578-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-N-mesitylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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